N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a phenyl ring, and a sulfonamide group attached to a nitrobenzene ring. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile . These methods provide good yields and are efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The imidazo[1,2-a]pyridine moiety can undergo cyclization reactions to form different heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its enzyme inhibitory properties, it is being explored for its therapeutic potential in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound inhibits enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition helps in increasing the levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
- 4-aminoquinazolines
- Imidazo[1,5-a]pyridine derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the imidazo[1,2-a]pyridine moiety with the sulfonamide and nitrobenzene groups in N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-14-5-10-17(24(25)26)12-19(14)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3 |
InChI Key |
YXHUQBIXSXMCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.